molecular formula C18H16N2O3 B2359069 N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide CAS No. 2034245-52-6

N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide

Cat. No.: B2359069
CAS No.: 2034245-52-6
M. Wt: 308.337
InChI Key: YYYHWWZKUVGDFY-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a phenoxy group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide typically involves a multi-step process. One common synthetic route includes the formation of the isoxazole ring, followed by the introduction of the phenoxy group and the benzamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, the formation of the isoxazole ring may require a cyclization reaction, while the attachment of the phenoxy group could involve a nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, in industry, it is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-((5-methylisoxazol-4-yl)methyl)-4-phenoxybenzamide can be compared with other similar compounds, such as diacylhydrazine derivatives containing isoxazole carboxamide or pyridine carboxamide moieties. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Similar Compounds

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13-15(12-20-23-13)11-19-18(21)14-7-9-17(10-8-14)22-16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHWWZKUVGDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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